molecular formula C15H13N3OS B2552113 N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide CAS No. 1206990-63-7

N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2552113
CAS No.: 1206990-63-7
M. Wt: 283.35
InChI Key: DVLOBMOTMYXXBR-UHFFFAOYSA-N
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Description

N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.35. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

A study focused on the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic methods and single crystal X-ray crystallography. The research revealed significant antioxidant activity of the ligands and their complexes, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Computational and Pharmacological Potential

Another study explored the computational and pharmacological potential of novel heterocyclic derivatives, including pyrazole compounds. This research involved docking against various targets and assessing the compounds for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. The findings suggest that these compounds hold promise for therapeutic applications in managing pain, inflammation, and oxidative stress (Faheem, 2018).

Synthesis and Antimicrobial Activities

Research on novel thiazole derivatives incorporated with pyrazole moiety has demonstrated significant antimicrobial activities. These compounds were synthesized and characterized by various analytical techniques, showing promising anti-bacterial and anti-fungal activities. Such derivatives could serve as potential antimicrobial agents (Saravanan et al., 2010).

Anti-inflammatory Activity

A study on the synthesis of novel derivatives involving N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity. This research highlights the potential of such compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Optoelectronic Properties

Investigations into the optoelectronic properties of thiazole-based polythiophenes, incorporating similar acetamide structures, have shown promising results for applications in electronic devices. The study provides insights into the material's optical band gaps and switching times, indicating potential for use in optoelectronic applications (Camurlu & Guven, 2015).

Properties

IUPAC Name

N-[3-(1H-pyrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15(10-13-5-2-8-20-13)17-12-4-1-3-11(9-12)14-6-7-16-18-14/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLOBMOTMYXXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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